N-(2-(pyrimidin-5-yl)ethyl)cinnamamide
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Overview
Description
“N-(2-(pyrimidin-5-yl)ethyl)cinnamamide” is a derivative of cinnamamides . Cinnamamides are known to exhibit anti-inflammatory and/or analgesic activity . They are synthesized from methyl cinnamates and phenylethylamines . The pyrimidine moiety in the compound exhibits a wide range of pharmacological activities and has been employed in the design of privileged structures in medicinal chemistry .
Synthesis Analysis
The synthesis of cinnamamides, including “this compound”, is highly efficient when catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The reaction parameters and broad substrate range of the new method was studied. Maximum conversion (91.3%) was obtained under the optimal condition of substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45 °C for about 40 min . Traditional chemical synthesis used condensation reagents such as 2-ethoxy-1-ethoxycarbonyl-1, 2-dihydroquinoline (EEDQ), dicyclohexylcarbodiimide (DCC) or triazine reagents to synthesize cinnamamide derivatives .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include the reaction of methyl cinnamates and phenylethylamines catalyzed by Lipozyme® TL IM in continuous-flow microreactors . This process involves short residence time, mild reaction conditions, easy control of the reaction process, and the catalyst can be recycled or reused .Scientific Research Applications
Molecular Assembly and Electronic Structure
Research on pyrimidine derivatives, similar in structure to N-(2-(pyrimidin-5-yl)ethyl)cinnamamide, has highlighted their diverse molecular conformations and electronic structures. For instance, studies on 4,6-disubstituted 2-amino-5-formylpyrimidines demonstrate different ring conformations and polarized electronic structures, leading to various hydrogen-bonded assemblies. These molecular arrangements are crucial for understanding the compound's interactions and stability in different environments (Acosta et al., 2013).
Antifolate and Antitumor Agents
Several pyrimidine derivatives have been synthesized as potential antifolate and antitumor agents. Classical and nonclassical analogues of these compounds have shown to inhibit dihydrofolate reductase (DHFR) and thymidylate synthase (TS), enzymes crucial for DNA synthesis and repair, exhibiting potent antitumor activities (Gangjee et al., 2007), (Gangjee et al., 2003).
Anti-Fibrotic Activities
The design and synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives have led to the identification of compounds with better anti-fibrotic activities than established drugs like Pirfenidone. These compounds effectively inhibited the expression of collagen and the content of hydroxyproline in cell culture medium, suggesting potential as novel anti-fibrotic drugs (Gu et al., 2020).
Antioxidant Properties
Pyrimidine derivatives possess a wide spectrum of biological activities, including antioxidant properties. Novel bis(2-(pyrimidin-2-yl)ethoxy)alkanes have shown promising antioxidant activity in various in vitro test systems, indicating potential therapeutic applications in diseases associated with oxidative stress (Rani et al., 2012).
Antibacterial Activity
The synthesis of novel pyrimidine derivatives has also been explored for their potential antibacterial activities. For example, 4-(1-(pyrimidin-4-yl)ethyl)-12H-pyrimido[4′,5′:5,6][1,4]thiazino[2,3-b]quinoxaline derivatives have shown moderate antibacterial activity, indicating their potential as lead compounds for developing new antibacterial agents (Afrough et al., 2019).
Mechanism of Action
Target of Action
N-(2-(pyrimidin-5-yl)ethyl)cinnamamide is a derivative of cinnamamide . Cinnamamides have been incorporated in several synthetic compounds with therapeutic potentials including neuroprotective, anti-microbial, anti-tyrosinase, and anti-inflammatory properties . The primary targets of cinnamamide derivatives are transient receptor potential vanilloid 1 (Trpv1) antagonists .
Mode of Action
Cinnamamide derivatives, in general, are known to interact with their targets, such as trpv1, to exert their therapeutic effects .
Biochemical Pathways
Cinnamamide derivatives are known to exhibit a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The synthesis of cinnamamide derivatives has been studied, and methods have been developed for the efficient synthesis of these compounds .
Result of Action
Cinnamamide derivatives have been shown to exhibit anti-inflammatory and/or analgesic activity .
Action Environment
The synthesis of cinnamamide derivatives has been optimized for efficiency and economy, suggesting that these compounds can be produced in a variety of environments .
Properties
IUPAC Name |
(E)-3-phenyl-N-(2-pyrimidin-5-ylethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c19-15(7-6-13-4-2-1-3-5-13)18-9-8-14-10-16-12-17-11-14/h1-7,10-12H,8-9H2,(H,18,19)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXHZAHEUFWDNO-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCC2=CN=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCCC2=CN=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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